molecular formula C9H14O3 B2728535 Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate CAS No. 2620631-82-3

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate

Cat. No.: B2728535
CAS No.: 2620631-82-3
M. Wt: 170.208
InChI Key: QMFKYDNBPCSHHQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyspiro[33]heptane-6-carboxylate is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The hydroxyl and carboxylate groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol.

Scientific Research Applications

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate: shares similarities with other spirocyclic compounds such as spiro[4.5]decane-1,3-dione and spiro[3.4]octane-1,3-dione.

    Spirocyclic Compounds: These compounds are characterized by their unique ring structures, which can impart specific chemical and physical properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate is a compound of significant interest due to its unique spirocyclic structure, which is associated with a range of biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H18O4C_{12}H_{18}O_4 and a molecular weight of approximately 226.27 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₈O₄
Molecular Weight226.27 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Log P (octanol/water)1.37

Antimicrobial Properties

Research has indicated that spirocyclic compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that derivatives of spiro[3.3]heptane structures showed significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

The spirocyclic framework has been linked to anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, spirocyclic lactams have been investigated for their ability to inhibit tumor growth in various cancer models .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. Compounds with similar structural motifs have been found to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The biological activity of this compound is thought to arise from several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes, influencing signaling pathways related to cell survival and proliferation.
  • Oxidative Stress Modulation : By reducing oxidative stress, the compound may protect cells from damage associated with various diseases.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancerous cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro assays conducted on human breast cancer cell lines revealed that this compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. This suggests significant anticancer potential warranting further investigation.

Properties

IUPAC Name

methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFKYDNBPCSHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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